molecular formula C10H19NO6 B7801155 (3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol

(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol

Cat. No. B7801155
M. Wt: 249.26 g/mol
InChI Key: WEFIJUJCAJBJLB-HNJRMYHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol is a useful research compound. Its molecular formula is C10H19NO6 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol involves the protection of the hydroxyl groups followed by the addition of the morpholine group and the subsequent deprotection of the hydroxyl groups.

Starting Materials
D-glucose, Morpholine, Methanol, Acetic anhydride, Pyridine, Triethylamine, Tetrahydrofuran, Sodium borohydride, Hydrochloric acid, Sodium hydroxide

Reaction
Protection of the hydroxyl groups using acetic anhydride and pyridine, Addition of morpholine to the protected glucose using triethylamine as a catalyst in tetrahydrofuran, Deprotection of the hydroxyl groups using hydrochloric acid, Reduction of the morpholine group to a hydroxymethyl group using sodium borohydride, Purification of the final product using methanol and sodium hydroxide

properties

IUPAC Name

(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6/c12-5-7-8(13)9(14)10(15,17-7)6-11-1-3-16-4-2-11/h7-9,12-15H,1-6H2/t7-,8-,9+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFIJUJCAJBJLB-HNJRMYHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol

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